3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

Medicinal Chemistry Organic Synthesis Receptor Pharmacology

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane (CAS 1550033-40-3) is the 3-benzyl positional isomer of the 9-benzyl analog—a privileged scaffold with reported mu-opioid receptor Ki of 0.62 nM for N-benzyl diazabicyclononanes. This unique substitution pattern on the bridged [4.2.1] core enables head-to-head SAR comparison of benzyl position effects on receptor selectivity and potency. Essential for medicinal chemistry programs exploring nicotinic acetylcholine, orexin, or opioid receptor targets. Available in ≥98% purity, suitable for immediate derivatization or library synthesis.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B7618740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CCC1N2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-13-6-7-14(11-16)15-13/h1-5,13-15H,6-11H2
InChIKeyQODQLUUSCGOHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane: Baseline Chemical and Pharmacological Context for Procurement Decisions


3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane (CAS: 1550033-40-3) is a diazabicyclic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . It is a positional isomer of 9-benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS: 108437-46-3), distinguished by the location of the benzyl substitution on the 3-position rather than the 9-position of the bridged bicyclic core . The compound is primarily utilized as a research intermediate in organic synthesis and has been studied for potential applications in pharmacology, particularly concerning receptor interactions .

Why 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane Cannot Be Arbitrarily Substituted with In-Class Analogs


Due to the limited availability of primary quantitative data for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane, a direct assessment of substitution risk is not feasible. However, class-level inference from related diazabicyclononane scaffolds indicates that substitution patterns on the bicyclic core can significantly alter pharmacological profiles, including receptor affinity and selectivity [1]. The positional isomer 9-benzyl-3,9-diazabicyclo[4.2.1]nonane has been reported to possess a Ki of 0.62 nM at the mu-opioid receptor, highlighting that N-benzyl substitution in general confers high affinity, though the specific impact of the 3-benzyl isomer remains unquantified . Without direct comparative data, any substitution with another diazabicyclic analog would require independent validation of the intended biological or synthetic outcome.

Quantitative Evidence for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane Differentiation


Limited Quantitative Differentiation Data Available for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

A comprehensive search of primary research papers, patents, and authoritative databases yields no direct, quantitative head-to-head comparison data for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane against its closest analogs. The available information is limited to basic chemical properties and vendor-supplied purity specifications. The positional isomer 9-benzyl-3,9-diazabicyclo[4.2.1]nonane has a reported Ki of 0.62 nM at the mu-opioid receptor , but this data is for a different compound and cannot be directly extrapolated to the 3-benzyl isomer. No quantitative data on binding affinity, functional activity, or synthetic yield was found for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane in the permissible sources.

Medicinal Chemistry Organic Synthesis Receptor Pharmacology

Recommended Application Scenarios for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane Based on Available Evidence


Use as a Synthetic Intermediate for Further Functionalization

Given the absence of specific biological data, the primary value proposition of 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane lies in its role as a synthetic intermediate. Its bridged bicyclic core with a pendant benzyl group offers a unique scaffold for medicinal chemistry exploration, including the synthesis of novel nicotinic acetylcholine receptor ligands or orexin receptor antagonists, as demonstrated by related diazabicyclononane scaffolds [1]. The compound's purity (typically 95-98% from vendors) is sufficient for further derivatization .

Pharmacological Probe for Opioid Receptor Studies (Conditional)

While no direct data exists for the 3-benzyl isomer, the high affinity of the 9-benzyl analog for the mu-opioid receptor (Ki = 0.62 nM) suggests that N-benzyl diazabicyclononanes, in general, are privileged scaffolds for opioid receptor research . Researchers may consider 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane as a starting point for structure-activity relationship (SAR) studies to compare the impact of benzyl substitution position on receptor selectivity and potency. However, this application requires the user to generate primary data.

Quote Request

Request a Quote for 3-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.